REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[Cl:5][CH2:6][C:7](Cl)=[O:8].[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11]>>[Cl:5][CH2:6][C:7]([C:19]1[C:17]([CH3:18])=[C:15]([CH3:16])[CH:14]=[C:12]([CH3:13])[C:10]=1[CH3:11])=[O:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C=1(C)C(C)=CC(C)=C(C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=C(C(C)=CC(=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |